molecular formula C9H6Br2N2S B14768940 5-(2,5-Dibromophenyl)thiazol-2-amine

5-(2,5-Dibromophenyl)thiazol-2-amine

Cat. No.: B14768940
M. Wt: 334.03 g/mol
InChI Key: JSLNYZUMDJVLSF-UHFFFAOYSA-N
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Description

5-(2,5-Dibromophenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .

Preparation Methods

The synthesis of 5-(2,5-Dibromophenyl)thiazol-2-amine typically involves the reaction of 2,5-dibromobenzaldehyde with thiourea under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

5-(2,5-Dibromophenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(2,5-Dibromophenyl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,5-Dibromophenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, such as those involved in cell division and growth, making it a potential anticancer agent .

Comparison with Similar Compounds

5-(2,5-Dibromophenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its dibromo substitution, which enhances its reactivity and potential biological activities compared to other thiazole derivatives .

Properties

Molecular Formula

C9H6Br2N2S

Molecular Weight

334.03 g/mol

IUPAC Name

5-(2,5-dibromophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6Br2N2S/c10-5-1-2-7(11)6(3-5)8-4-13-9(12)14-8/h1-4H,(H2,12,13)

InChI Key

JSLNYZUMDJVLSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CN=C(S2)N)Br

Origin of Product

United States

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